

An In-depth Technical Guide to 3-methoxybut-1-ene

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Compound of Interest

Compound Name: 3-Methoxybut-1-ene

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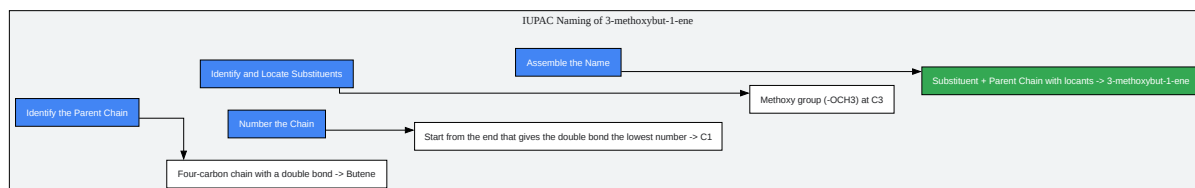
This technical guide provides a comprehensive overview of the chemical compound **3-methoxybut-1-ene**, including its structure, IUPAC nomenclature, physicochemical properties, and a key synthesis protocol. This information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Structure and IUPAC Name

3-methoxybut-1-ene is an unsaturated ether. Its structure consists of a four-carbon butene backbone with a double bond at the first carbon position (between C1 and C2). A methoxy group (-OCH₃) is attached to the third carbon atom.

The IUPAC name for this compound is **3-methoxybut-1-ene**. This name is derived following the systematic rules of chemical nomenclature, which prioritize the principal functional group and the longest carbon chain. Synonyms for this compound include 1-Butene, 3-methoxy- and 2-Methoxy-3-butene[1].

Below is a diagram illustrating the logical process for determining the IUPAC name of the molecule.



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A logical diagram illustrating the IUPAC naming of **3-methoxybut-1-ene**.

Physicochemical Properties

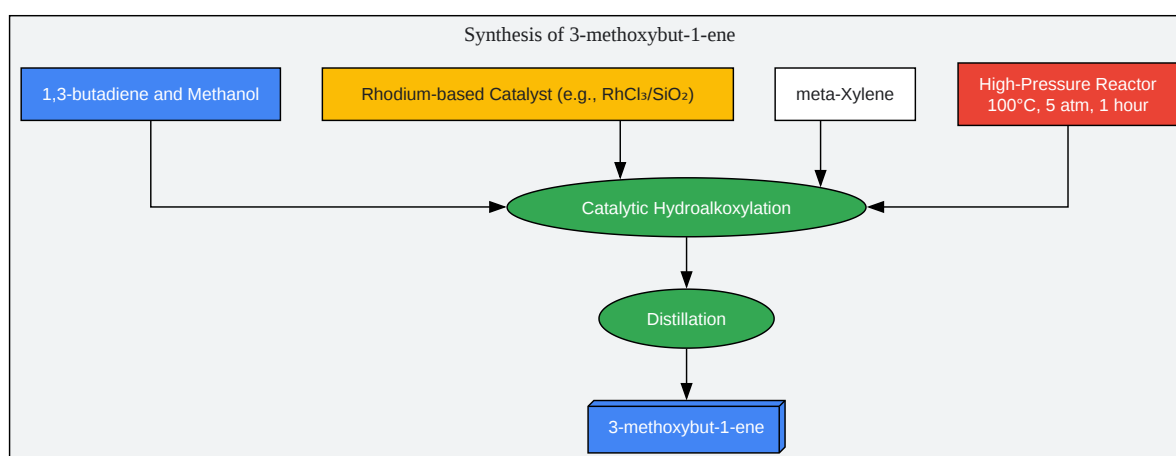
A summary of the key physicochemical properties of **3-methoxybut-1-ene** is presented in the table below. This data is essential for designing experimental conditions and for computational modeling.

Property	Value
Molecular Formula	C ₅ H ₁₀ O[1]
Molecular Weight	86.13 g/mol [1]
CAS Number	17351-24-5
Density	0.762 g/cm ³ [1]
Boiling Point	56.3 °C at 760 mmHg[1]
Vapor Pressure	241 mmHg at 25 °C[1]
Index of Refraction	1.388[1]

Synthesis Protocol

A known method for the synthesis of **3-methoxybut-1-ene** is through the catalytic hydroalkoxylation of 1,3-butadiene with methanol.[2] This reaction is facilitated by a rhodium-based catalyst.[2]

Experimental Workflow for the Synthesis of **3-methoxybut-1-ene**



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A workflow diagram for the synthesis of **3-methoxybut-1-ene**.

Reactivity and Potential Applications

As an enol ether, **3-methoxybut-1-ene** is expected to be a versatile intermediate in organic synthesis. The electron-rich double bond makes it susceptible to electrophilic attack and allows it to participate in various cycloaddition reactions, such as the Diels-Alder reaction.[2]

While specific applications of **3-methoxybut-1-ene** in drug development are not extensively documented in readily available literature, its structural motifs are present in more complex molecules used in the synthesis of pharmaceuticals and natural products.[2] Its potential as a building block for creating stereocenters and for carbon-carbon bond formation makes it a compound of interest for synthetic chemists in the pharmaceutical industry. Further research into the reactivity and applications of **3-methoxybut-1-ene** could unveil novel synthetic pathways for the development of new chemical entities.

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References

- 1. 3-methoxybut-1-ene | CAS#:17351-24-5 | Chemsrsc [chemsrc.com]
- 2. 3-Methoxybut-1-ene | 17351-24-5 | Benchchem [benchchem.com]
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